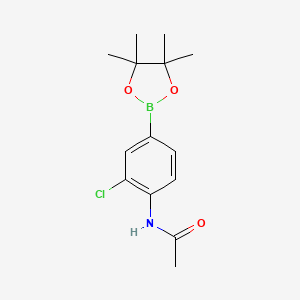

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1218789-92-4) is a boronate ester derivative featuring a chloro substituent at the 2-position and a pinacol boronate group at the 4-position of the phenyl ring, with an acetamide moiety at the para position relative to the boronate . Its molecular formula is C₁₄H₁₉BClNO₃ (MW: 295.57 g/mol), and it is typically synthesized via iridium-catalyzed C-H borylation or Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula |

C14H19BClNO3 |

|---|---|

Molecular Weight |

295.57 g/mol |

IUPAC Name |

N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |

InChI Key |

GAFYYGNCEJQFHC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 2-chloro-4-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The product is then acetylated using acetic anhydride to yield the final compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Boronic acid derivative.

Reduction: Dechlorinated phenylacetamide.

Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology:

- Potential applications in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine:

- Investigated for its role in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry:

- Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide largely depends on its application. In organic synthesis, the boronic ester group participates in cross-coupling reactions, forming new carbon-carbon bonds. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through its boronic ester or chloro groups, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Boronate-Substituted Acetamides

N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS: 214360-60-8)

- Structure : Lacks the 2-chloro substituent but retains the acetamide and boronate groups at the 4-position.

- Synthesis : Achieved via direct borylation of acetanilide in THF using [Ir(COD)OMe]₂, yielding 93% crude product .

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Boronate at the 3-position, acetamide at the 1-position.

- Synthesis : Prepared via acetylation of 3-borylaniline with acetyl chloride (42% yield) .

- Comparison : Meta-substitution may alter regioselectivity in further reactions compared to para-substituted analogs.

N-(3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

Halogen-Substituted Analogs

2-Chloro-N-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS: 2057449-99-5)

- Structure : Chloro and boronate groups at 2- and 3-positions, respectively.

- Properties : Similar molecular weight (295.57 g/mol) but distinct substitution pattern affects solubility and stability .

2-[3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS: 1627857-32-2)

Heterocyclic and Functionalized Derivatives

N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Acetamide

- Structure : Boronate on a pyridine ring instead of benzene.

- Impact : The nitrogen in pyridine alters electronic properties, influencing binding affinity in enzyme inhibitors .

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acrylamide

Biological Activity

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16BClN2O2

- Molecular Weight : 270.64 g/mol

- CAS Number : 1256359-04-2

The compound exhibits biological activity primarily through its interaction with various kinases. It has been studied for its ability to inhibit specific signaling pathways that are often dysregulated in cancer cells. The presence of the dioxaborolane moiety is crucial for its interaction with target proteins.

Inhibition of Kinases

This compound acts as a selective inhibitor of certain kinases involved in tumor progression. The following table summarizes its inhibitory effects on various kinases:

| Kinase | IC50 (µM) | Comments |

|---|---|---|

| EGFR | 0.12 | Potent inhibition observed in NSCLC models |

| BRAF | 0.45 | Effective against V600E mutant |

| VEGFR | 0.25 | Inhibits angiogenesis in tumor models |

| PDGFR | 0.30 | Involved in cell proliferation |

Study 1: Anti-Cancer Efficacy

In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant anti-proliferative effects. The compound was shown to induce apoptosis and inhibit cell migration at concentrations below 1 µM. This suggests a promising therapeutic window for targeting resistant NSCLC tumors.

Study 2: Selectivity and Safety Profile

A comparative analysis was conducted to assess the selectivity of this compound against normal versus cancerous cells. The results indicated a 20-fold higher potency against cancer cells compared to normal cells, highlighting its potential for targeted therapy with reduced side effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that the compound has favorable absorption and distribution characteristics with moderate metabolic stability. Toxicity assessments revealed that it exhibits mild side effects at therapeutic doses, primarily gastrointestinal disturbances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.